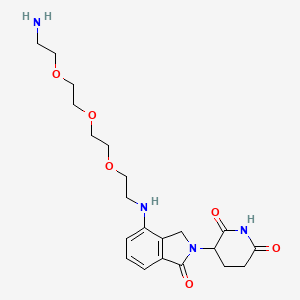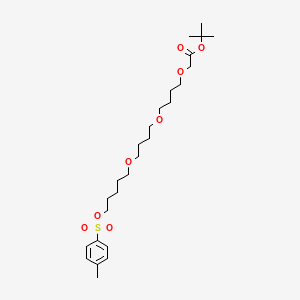
2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homoanserine is a hybrid peptide that belongs to the class of organic compounds known as hybrid peptides. These compounds contain at least two different types of amino acids linked to each other through a peptide bond. Homoanserine is an imidazole-containing dipeptide, which means it has an imidazole ring in its structure. This compound is known for its antioxidant properties and is found in various tissues, including the brain, muscle, and lungs .
准备方法
Synthetic Routes and Reaction Conditions: Homoanserine can be synthesized using high-performance liquid chromatography coupled with tandem mass spectrometry. This method involves a stable-isotope dilution technique to detect and quantify homoanserine and its oxidized derivative, 2-oxo-homoanserine . The synthesis process typically involves the use of specific reagents and conditions to ensure the accurate production of homoanserine.
Industrial Production Methods: While detailed industrial production methods for homoanserine are not extensively documented, the compound can be produced in significant quantities using bacterial cell lines. These cell lines are capable of producing copious amounts of homoanserine, which can then be purified for various applications .
化学反应分析
Types of Reactions: Homoanserine undergoes several types of chemical reactions, including oxidation and reduction. The compound can be oxidized to form 2-oxo-homoanserine, which exhibits higher antioxidant activities than homoanserine itself .
Common Reagents and Conditions: The oxidation of homoanserine to 2-oxo-homoanserine typically involves the use of oxidizing agents under controlled conditions. High-performance liquid chromatography coupled with tandem mass spectrometry is commonly used to analyze these reactions and ensure the accurate detection of the products .
Major Products Formed: The primary product formed from the oxidation of homoanserine is 2-oxo-homoanserine. This oxidized derivative has been shown to exhibit higher antioxidant activities compared to homoanserine .
科学研究应用
Homoanserine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Antioxidant Research: Homoanserine and its oxidized derivative, 2-oxo-homoanserine, are studied for their antioxidant properties.
Enzyme Structural Studies: Purified homoanserine is used in enzyme structural studies to understand the interactions between enzymes and their substrates.
Peptide Synthesis: Homoanserine plays an important role in studies related to peptide synthesis and the synthesis of proteoglycan glycopeptides.
Industrial Applications: Homoanserine can serve as a precursor to the synthesis of other compounds, such as isobutanol and 1,4-butanediol.
作用机制
The mechanism of action of homoanserine involves its antioxidant properties. The compound exerts its effects by scavenging free radicals and protecting cells from oxidative damage. Homoanserine and its oxidized derivative, 2-oxo-homoanserine, exhibit higher antioxidant activities, which contribute to their protective effects in various tissues .
相似化合物的比较
Carnosine: A dipeptide consisting of beta-alanine and histidine, known for its antioxidant properties.
Anserine: A methylated analogue of carnosine, found in birds and fish.
2-Oxo-Carnosine: An oxidized derivative of carnosine with higher antioxidant activity.
Homoanserine stands out due to its higher antioxidant activity and its presence in various tissues, including the brain, muscle, and lungs .
属性
IUPAC Name |
2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKNURIXGGFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
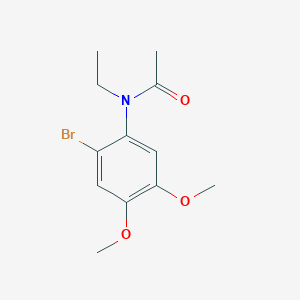
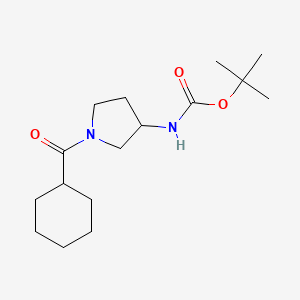
![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)

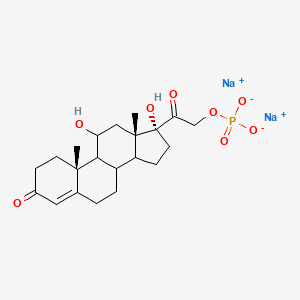

![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
